molecular formula C3H4O B15293512 1,1,3-Trideuterioprop-2-yn-1-ol

1,1,3-Trideuterioprop-2-yn-1-ol

Cat. No.: B15293512
M. Wt: 59.08 g/mol
InChI Key: TVDSBUOJIPERQY-QAOQSSEZSA-N
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Description

1,1,3-Trideuterioprop-2-yn-1-ol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of prop-2-yn-1-ol, where three hydrogen atoms are replaced by deuterium. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trideuterioprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the deuteration of propargyl alcohol. This process typically uses deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trideuterioprop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,1,3-Trideuterioprop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic properties.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 1,1,3-Trideuterioprop-2-yn-1-ol involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it useful in studying reaction mechanisms and pathways. The compound can participate in various chemical reactions, including cycloaddition and substitution, depending on the conditions and reagents used.

Comparison with Similar Compounds

    Prop-2-yn-1-ol: The non-deuterated version of the compound.

    1,1,3-Trideuterioprop-2-yn-1-amine: A similar deuterated compound with an amine group instead of a hydroxyl group.

    1,1,3-Trideuterioprop-2-yn-1-thiol: A thiol analog of the compound.

Uniqueness: 1,1,3-Trideuterioprop-2-yn-1-ol is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it valuable in scientific research for studying reaction mechanisms, metabolic pathways, and improving the stability and pharmacokinetics of pharmaceuticals.

Properties

Molecular Formula

C3H4O

Molecular Weight

59.08 g/mol

IUPAC Name

1,1,3-trideuterioprop-2-yn-1-ol

InChI

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1D,3D2

InChI Key

TVDSBUOJIPERQY-QAOQSSEZSA-N

Isomeric SMILES

[2H]C#CC([2H])([2H])O

Canonical SMILES

C#CCO

Origin of Product

United States

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